molecular formula C27H28N4O3S B11612025 2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B11612025
M. Wt: 488.6 g/mol
InChI Key: OXKGGDUVFIWGNS-UHFFFAOYSA-N
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Description

2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a phthalazine core, which is often associated with biological activity, making it a subject of research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: Introduction of the 4-methylphenylamino group to the phthalazine core can be done using nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, general practices in the pharmaceutical industry involve optimizing reaction conditions to maximize yield and purity. This often includes the use of high-throughput screening and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in intermediates.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially during the synthesis stages.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.

    Biological Research: Studying its interactions with various biological targets.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action for this compound is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide apart is its unique combination of a phthalazine core with a sulfonamide linkage, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C27H28N4O3S/c1-18-9-13-21(14-10-18)29-27-24-8-4-3-7-23(24)26(30-31-27)20-12-11-19(2)25(16-20)35(32,33)28-17-22-6-5-15-34-22/h3-4,7-14,16,22,28H,5-6,15,17H2,1-2H3,(H,29,31)

InChI Key

OXKGGDUVFIWGNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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